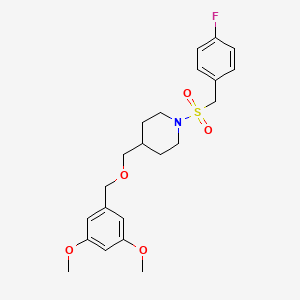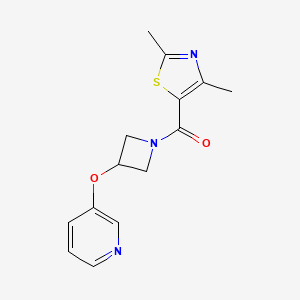
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, there is no specific information available on the molecular structure of this compound3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, compounds with similar structures can undergo a variety of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, there is no specific information available on the physical and chemical properties of this compound3.科学的研究の応用
-
Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring.
-
Zn(II)/Cd(II) Halide Systems : A family of Zn(II)/Cd(II) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) were synthesized. These complexes showed interesting structural results and solid-state luminescence properties. The emission maximum wavelengths can be tuned in a large range of 403–498 nm.
-
Metal–Organic Frameworks : Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (ii)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction.
-
Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring.
-
Zn(II)/Cd(II) Halide Systems : A family of Zn(II)/Cd(II) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) were synthesized. These complexes showed interesting structural results and solid-state luminescence properties. The emission maximum wavelengths can be tuned in a large range of 403–498 nm.
-
Metal–Organic Frameworks : Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (ii)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction.
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of this compound4.
将来の方向性
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. However, there is no specific information available on the future directions for this compound1.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and analysis would be required.
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-13(20-10(2)16-9)14(18)17-7-12(8-17)19-11-4-3-5-15-6-11/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIBYKFJFKDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

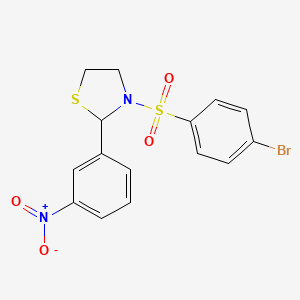
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
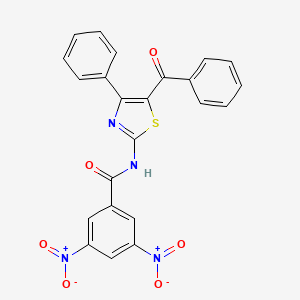
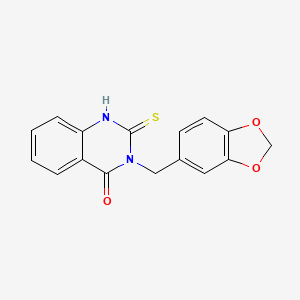
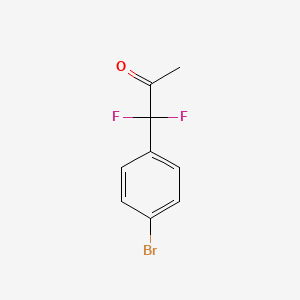
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

